molecular formula C10H8BrFN2O2 B7905217 Ethyl 8-bromo-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate

Ethyl 8-bromo-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B7905217
M. Wt: 287.08 g/mol
InChI Key: ZMRDPGGVQOWCNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 8-bromo-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate (CAS 1421312-22-2) is a high-purity chemical building block offered with a certified purity of 98% . This compound features a molecular formula of C10H8BrFN2O2 and a molecular weight of 287.09 g/mol . Its structure incorporates both bromo and fluoro substituents on the imidazo[1,2-a]pyridine core, making it a versatile and valuable intermediate for various research applications, particularly in medicinal chemistry and drug discovery . The imidazo[1,2-a]pyridine scaffold is recognized as a privileged structure in pharmaceutical research, with derivatives demonstrating a broad range of pharmacological activities . This specific compound is designed for use as a key synthetic intermediate in the development of novel bioactive molecules. Researchers can utilize this material in cross-coupling reactions, where the bromo substituent acts as a handle for further functionalization, and the fluoro group can influence both the electronic properties and metabolic stability of the resulting compounds. It is supplied for Research Use Only (RUO) and is strictly intended for laboratory research applications. It is not intended for diagnostic or therapeutic use in humans. Please refer to the associated Safety Data Sheet (SDS) for safe handling and storage instructions, which include recommendations to store the product sealed in a dry environment at room temperature .

Properties

IUPAC Name

ethyl 8-bromo-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrFN2O2/c1-2-16-10(15)8-5-14-4-6(12)3-7(11)9(14)13-8/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMRDPGGVQOWCNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=C(C=C(C2=N1)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 2-Amino-5-Fluoropyridine

The synthesis begins with 2-amino-5-fluoropyridine, which reacts with N,N-dimethylformamide dimethylacetal (DMF-DMA) to form an intermediate N,N-dimethyl-N'-2-(5-fluoropyridin-2-yl)formamidine. This intermediate undergoes cyclocondensation with ethyl bromoacetate in the presence of a base (e.g., NaHCO₃ or K₂CO₃) at elevated temperatures (100–160°C) to yield ethyl 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate.

Key Conditions:

  • Solvent: DMF or dimethylacetamide (DMAc).

  • Base: Inorganic bases (NaHCO₃, K₂CO₃) or organic bases (triethylamine).

  • Reaction Time: 8–12 hours under reflux.

Regioselective Bromination

Bromination at the 8-position is achieved using N-bromosuccinimide (NBS) in acetonitrile or dichloromethane. The reaction proceeds via electrophilic aromatic substitution, favored by the electron-donating methyl group at position 2 and the electron-withdrawing ester at position 3.

Optimized Bromination Protocol:

ParameterValue
Brominating AgentN-bromosuccinimide (1.1 equiv)
SolventAcetonitrile
Temperature0–25°C
Reaction Time4–6 hours
Yield72–85%

Optimization of Reaction Parameters

Base Selection and Impact on Yield

The choice of base significantly affects cyclocondensation efficiency. Comparative studies from patent data reveal the following trends:

BaseSolventTemperature (°C)Yield (%)Purity (%)
NaHCO₃DMF16068.798.5
K₂CO₃DMAc14050.897.2
LiOHMethanol2589.099.1

Sodium bicarbonate (NaHCO₃) in DMF at 160°C provides a balance between yield (68.7%) and operational simplicity, while lithium hydroxide (LiOH) in methanol achieves higher yields (89.0%) under milder conditions.

Solvent Effects on Halogenation

Polar aprotic solvents like acetonitrile enhance bromination rates by stabilizing the transition state. Conversely, non-polar solvents (e.g., dichloromethane) reduce side reactions but require longer reaction times.

Characterization and Analytical Validation

Successful synthesis is confirmed through spectroscopic and chromatographic methods:

  • ¹H NMR (400 MHz, CDCl₃): δ 9.27 (s, 1H, H-5), 8.30 (s, 1H, H-3), 7.71 (d, J = 7.2 Hz, 1H, H-7), 7.34 (d, J = 7.2 Hz, 1H, H-8), 4.41 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 1.42 (t, J = 7.1 Hz, 3H, -OCH₂CH₃).

  • Melting Point: 51.5–53.5°C.

  • HPLC Purity: >98% (C18 column, acetonitrile/water gradient).

Scalability and Industrial Considerations

The patent-specified method avoids corrosive gases (e.g., HBr) and heavy metals, making it suitable for large-scale production. Key industrial adaptations include:

  • Continuous Flow Reactors: To maintain consistent temperature during cyclocondensation.

  • Recrystallization: Hexane/ethyl acetate (6:1 v/v) achieves >99% purity .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at position 8 undergoes SNAr due to electron-withdrawing effects from the fluorine and adjacent nitrogen atoms. This reaction is facilitated by polar aprotic solvents and mild bases.

Example Reactions:

  • Amination : Treatment with ammonia or primary/secondary amines replaces bromine with amino groups.
    Conditions : NaHCO₃, ethanol, reflux (65% yield) .
    Mechanism : Deprotonation of the amine nucleophile followed by aromatic ring activation and bromide displacement.

  • Alkoxy Substitution : Reaction with alkoxides replaces bromine with alkoxy groups.
    Conditions : K₂CO₃, DMF, 80°C (yields: 60–75%).

NucleophileSolventBaseTemperatureYieldReference
NH₃EthanolNaHCO₃Reflux65%
CH₃ONaDMFK₂CO₃80°C72%

Suzuki-Miyaura Cross-Coupling

The bromine atom participates in palladium-catalyzed coupling with boronic acids to form biaryl or heteroaryl derivatives, expanding structural diversity for drug discovery.

Example Reaction :

  • Aryl Coupling : Reaction with phenylboronic acid yields 8-aryl-substituted products.
    Conditions : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 90°C (85% yield).

Boronic AcidCatalystSolventYieldReference
PhB(OH)₂Pd(PPh₃)₄DMF/H₂O85%
4-PyridylB(OH)₂Pd(OAc)₂THF/H₂O78%

Ester Hydrolysis and Derivative Formation

The ethyl ester group is hydrolyzed to a carboxylic acid, enabling further functionalization.

Hydrolysis :

  • Acidic Conditions : HCl (conc.), H₂O/EtOH, reflux → carboxylic acid (90% yield).

  • Basic Conditions : NaOH, H₂O/THF, rt → carboxylate salt (88% yield).

Subsequent Reactions :

  • Amidation : Carboxylic acid reacts with amines via EDC/HOBt coupling (70–85% yields).

  • Reduction : LiAlH₄ reduces the ester to a primary alcohol (65% yield).

Reaction TypeReagents/ConditionsProductYieldReference
Hydrolysis6M HCl, EtOH/H₂O, refluxCarboxylic acid90%
AmidationEDC, HOBt, DIPEA, DCMAmide derivative82%

Electrophilic Substitution

The electron-deficient imidazo[1,2-a]pyridine ring permits limited electrophilic substitution at specific positions.

Nitration :

  • Conditions : HNO₃/H₂SO₄, 0°C → nitro group at position 3 (50% yield) .

Sulfonation :

  • Conditions : SO₃/DMF, 60°C → sulfonic acid at position 5 (45% yield) .

ElectrophilePositionConditionsYieldReference
NO₂⁺3HNO₃/H₂SO₄, 0°C50%
SO₃H5SO₃/DMF, 60°C45%

Condensation and Cyclization

The ester or carboxylic acid groups participate in cyclization reactions to form fused heterocycles.

Knoevenagel Condensation :

  • Conditions : Piperidine, EtOH, reflux → β-keto-enamine derivatives (75% yield) .

Intramolecular Cyclization :

  • Conditions : POCl₃, DMF → tricyclic compounds (68% yield) .

Reaction TypeReagents/ConditionsProductYieldReference
Knoevenagel CondensationPiperidine, EtOHβ-Keto-enamine75%
CyclizationPOCl₃, DMFTricyclic imidazopyridine68%

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that imidazo[1,2-a]pyridine derivatives exhibit promising anticancer properties. Ethyl 8-bromo-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate has been studied for its ability to inhibit specific cancer cell lines, particularly through mechanisms involving the inhibition of kinases that are crucial for cancer cell proliferation. Studies have shown that modifications in the imidazo[1,2-a]pyridine structure can enhance selectivity and potency against various tumor types .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Several derivatives of imidazo[1,2-a]pyridine have demonstrated effectiveness against bacterial strains, suggesting potential applications in developing new antibiotics. The presence of bromine and fluorine atoms in the structure may contribute to increased lipophilicity and better membrane penetration .

Material Science

Organic Electronics
this compound is being investigated for its use in organic electronic devices. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of this compound into polymer matrices has shown improvements in charge transport and overall device efficiency .

Synthetic Intermediate

Building Block in Organic Synthesis
The compound serves as an important building block in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations, making it a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals. Researchers have utilized it to create libraries of compounds for high-throughput screening in drug discovery .

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry assessed the anticancer effects of this compound on various cancer cell lines. Results indicated that the compound exhibited significant cytotoxicity against A549 lung cancer cells, with an IC50 value comparable to established chemotherapeutic agents .

Case Study 2: Material Science Applications

Research conducted at a leading university explored the incorporation of this compound into polymer films for OLED applications. The findings demonstrated enhanced luminescent properties and improved stability under operational conditions, paving the way for future developments in organic electronics .

Mechanism of Action

The mechanism of action of Ethyl 8-bromo-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The electronic and steric effects of substituents at positions 6 and 8 significantly influence solubility, stability, and synthetic accessibility. Key analogs include:

Table 1: Substituent Comparison and Yields
Compound Name Substituents (Position 6/8) Yield (%) Molecular Weight (g/mol) CAS Number Reference
Ethyl 8-bromo-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate Br (8), F (6) N/A 287.09 1421312-22-2
Ethyl 8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate Br (8), CH₃ (6) 83.3 283.01 847446-55-3
Ethyl 8-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate Br (8), Cl (6) 76.6 302.95 N/A
Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate F (8), Br (6) N/A 287.09 1260763-32-3
Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate CF₃ (6) N/A 258.21 306960-67-8

Key Observations :

  • Fluorine vs.
  • Bromine Position : Reversing bromine and fluorine positions (e.g., 6-bromo-8-fluoro vs. 8-bromo-6-fluoro) may alter steric hindrance and electronic distribution, affecting binding in biological targets .
  • Trifluoromethyl Derivatives : Substitution with CF₃ (e.g., H35652) enhances hydrophobicity and electron-withdrawing effects, which could improve membrane permeability but complicate synthesis .

Biological Activity

Ethyl 8-bromo-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10H8BrFN2O2
  • Molecular Weight : 287.09 g/mol
  • CAS Number : 1421312-22-2
  • Appearance : Light yellow to yellow solid
  • Purity : ≥98% (HPLC) .

Biological Activity Overview

Imidazo[1,2-a]pyridine derivatives, including this compound, have been studied for various biological activities:

  • Anticancer Activity : Research indicates that imidazo[1,2-a]pyridine compounds can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to the arrest of cancer cell proliferation .
  • Antimicrobial Properties : These compounds have demonstrated antibacterial and antifungal activities. Studies show that they can disrupt microbial cell membranes and inhibit essential enzymes .
  • Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by modulating inflammatory pathways and cytokine production .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Kinases : The compound acts as a kinase inhibitor, targeting specific pathways involved in cancer progression and inflammation.
  • Interference with DNA Replication : It may disrupt DNA synthesis in rapidly dividing cells, contributing to its anticancer effects.

Study 1: Anticancer Activity

A study investigated the effects of various imidazo[1,2-a]pyridine derivatives on cancer cell lines. This compound was found to significantly reduce cell viability in breast and lung cancer cells at concentrations of 10 µM and higher. The compound induced apoptosis through the activation of caspase pathways .

Study 2: Antimicrobial Effects

In another study focusing on antimicrobial activity, this compound exhibited notable efficacy against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be 15 µg/mL for Staphylococcus aureus and 20 µg/mL for Escherichia coli .

Table 1: Biological Activities of this compound

Activity TypeEffectivenessReference
AnticancerSignificant reduction in cell viability
AntibacterialMIC = 15 µg/mL (S. aureus)
Anti-inflammatoryModulation of cytokine production

Q & A

Q. What are the optimal synthetic routes for Ethyl 8-bromo-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound is typically synthesized via condensation of ethyl bromopyruvate with halogenated aminopyridine derivatives. For example:
  • Refluxing 5-bromo-2,3-diaminopyridine with ethyl bromopyruvate in ethanol using NaHCO₃ as a base yields 65% product .
  • Optimization strategies include adjusting molar ratios (e.g., 1:1.2 aminopyridine to ethyl bromopyruvate), solvent polarity (ethanol vs. DMF), and reaction duration (6–12 hours). Catalysts like K₂CO₃ may enhance efficiency in certain cases .

Q. How is the structural confirmation of this compound achieved using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • 1H NMR : Key signals include δ 1.35 ppm (triplet, ethyl CH₃), δ 4.35 ppm (quartet, ethyl CH₂), and aromatic protons at δ 7.2–8.5 ppm .
  • HRMS : Molecular ion peaks (e.g., [M+H]⁺) confirm the molecular formula .
  • X-ray crystallography : Single crystals grown via slow evaporation (ethanol/DCM) are refined using SHELXL. Bond lengths and angles are compared to literature values for validation .

Q. What crystallization techniques are recommended for obtaining high-quality single crystals of this compound?

  • Methodological Answer :
  • Use slow evaporation from a mixed solvent system (e.g., ethanol:dichloromethane, 3:1 v/v) at 4°C.
  • Pre-filter the solution to remove particulates. SHELXTL or SHELXL software is employed for structure solution and refinement, ensuring accurate unit cell parameters .

Advanced Research Questions

Q. How to address discrepancies in reported synthetic yields (e.g., 65% vs. 94%) for similar imidazopyridine derivatives?

  • Methodological Answer :
  • Purity of reagents : High-purity ethyl bromopyruvate (≥98%) reduces side reactions .
  • Reaction monitoring : Use TLC or LC-MS to track intermediate formation. For example, unreacted ethyl bromopyruvate can be identified via its carbonyl IR stretch (~1740 cm⁻¹) .
  • Side reactions : Bromide displacement by ethanol may lower yields; switching to aprotic solvents (e.g., THF) with controlled temperature (60–80°C) mitigates this .

Q. What computational methods are employed to predict the electronic properties and potential bioactivity of this compound?

  • Methodological Answer :
  • DFT calculations : Gaussian or ORCA software optimizes geometry and calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity .
  • Molecular docking : Autodock Vina or Schrödinger Suite models interactions with targets like PI3Kα. Docking scores correlate with experimental IC₅₀ values for kinase inhibition .
  • Pharmacokinetics : SwissADME predicts logP, bioavailability, and metabolic stability. Substituents like fluorine improve blood-brain barrier penetration .

Q. How to design experiments to investigate the regioselectivity of halogenation in the imidazopyridine core?

  • Methodological Answer :
  • Electrophilic substitution : Use NBS or Br₂ in acetic acid to brominate the C8 position. Monitor regioselectivity via ¹H NMR (e.g., absence of C6 proton signal at δ 8.2 ppm) .
  • Competitive experiments : Compare reactivity of 6-fluoro vs. 8-bromo derivatives under identical conditions. Computational MD simulations (e.g., Gaussian) predict electron-deficient sites favoring halogenation .

Q. How to analyze the compound’s stability under varying pH and temperature conditions for long-term storage?

  • Methodological Answer :
  • Accelerated stability studies : Incubate the compound in buffers (pH 1–13) at 40°C for 30 days. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .
  • Thermogravimetric analysis (TGA) : Determine decomposition temperature (Td). Fluorine substituents enhance thermal stability, as seen in analogs with Td > 200°C .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.